4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Agrochemicals Herbicide Development Structure-Activity Relationship

Regioselective pyrimidine SNAr often yields undesired byproducts from non-directed substitution. 4-Amino-2,6-dichloropyrimidine-5-carbonitrile resolves this with three orthogonal reactive centers: • C-4 NH2 directs selective C-2 SNAr, reducing purification needs vs. 4,6-dichloro analogs. • C-5 CN enables thieno[2,3-d]pyrimidine cyclization for kinase-focused libraries. • C-4 NH2 diversification yields PRMT6/CARM1 inhibitors with IC50 22-26 nM. ≥98% purity. Ambient shipping (HazMat: UN 2811, Class 6.1, PG III).

Molecular Formula C5H2Cl2N4
Molecular Weight 189.00 g/mol
Cat. No. B15095753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dichloropyrimidine-5-carbonitrile
Molecular FormulaC5H2Cl2N4
Molecular Weight189.00 g/mol
Structural Identifiers
SMILESC(#N)C1=C(N=C(N=C1Cl)Cl)N
InChIInChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(9)11-5(7)10-3/h(H2,9,10,11)
InChIKeyQPQAJQWXWPUOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-dichloropyrimidine-5-carbonitrile: Strategic Intermediate


4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS 845727-69-7) is a heterocyclic intermediate that combines a 2,6-dichloropyrimidine core with a C-4 amino group and a C-5 cyano substituent [1]. This arrangement provides three distinct sites for orthogonal derivatization: nucleophilic aromatic substitution at C-2 and C-6 (typically chlorine displacement), acylation/alkylation at the amino group, and cyano group transformations (e.g., hydrolysis, reduction, or tetrazole formation). The compound serves as a precursor to kinase inhibitors, agrochemicals, and other nitrogen-containing heterocycles .

Orthogonal derivatization at C2/C6, C4-NH2, and C5-CN
Precursor for kinase inhibitor and agrochemical research
Enables convergent heterocycle synthesis

4-Amino-2,6-dichloropyrimidine-5-carbonitrile: Irreplaceable Reactivity


Despite the superficial similarity of pyrimidine cores, the specific substitution pattern of 4-amino-2,6-dichloropyrimidine-5-carbonitrile dictates its unique reactivity profile. The simultaneous presence of an electron-withdrawing C-5 nitrile and an electron-donating C-4 amino group modulates the electrophilicity of the C-2 and C-6 chlorines, altering their susceptibility to nucleophilic attack compared to non-nitrilated or non-aminated analogs . Furthermore, the cyano group itself is a reactive handle that enables the construction of fused heterocycles (e.g., thieno[2,3-d]pyrimidines) via intramolecular cyclization, a pathway inaccessible to simpler 2,6-dichloropyrimidines lacking this functionality [1]. Substituting with a compound like 4,6-dichloropyrimidine-5-carbonitrile (CAS 5305-45-3) forfeits the synthetic utility of the C-4 amino group, while using 4-amino-2,6-dichloropyrimidine (CAS 10132-07-7) removes the critical cyano handle for cyclization or further functionalization .

Target compound
Similar compound
Interchangeability risk
4-Amino-2,6-dichloro-5-cyanopyrimidine
4,6-Dichloro-5-cyanopyrimidine (no NH2)
Loss of C-4 amino handle limits cyclization and regioselective C-2 SNAr
4-Amino-2,6-dichloro-5-cyanopyrimidine
4-Amino-2,6-dichloropyrimidine (no CN)
No C-5 nitrile prevents fused heterocycle formation and alters chlorine electrophilicity

4-Amino-2,6-dichloropyrimidine-5-carbonitrile: Differentiation Evidence


Herbicidal Activity vs Dichlobenil

The core 4,6-dichloropyrimidine-5-carbonitrile scaffold (CAS 5305-45-3), which is a direct synthetic precursor to 4-amino-2,6-dichloropyrimidine-5-carbonitrile, demonstrates pre-emergent herbicidal activity comparable to the commercial herbicide dichlobenil [1]. This establishes a baseline for the class; modifications at C-4 (e.g., introduction of an amino group) are expected to modulate selectivity and physicochemical properties while preserving core bioactivity.

Herbicidal activity vs dichlobenil
Class-level
4,6-Dichloropyrimidine-5-carbonitrile core showed weed control comparable to dichlobenil at 10 kg/ha (pre-emergent)
Supports agrochemical research context; class-level herbicidal evidence
Data to verify; core scaffold only
Agrochemicals Herbicide Development Structure-Activity Relationship

C-2 vs C-6 Regioselectivity in SNAr

In 4-amino-2,6-dichloropyrimidine-5-carbonitrile, the C-2 chlorine is significantly more reactive toward nucleophiles than the C-6 chlorine due to the combined electronic effects of the C-4 amino group (ortho/para directing) and the C-5 cyano group (electron-withdrawing) [1]. This contrasts with 4,6-dichloropyrimidine-5-carbonitrile (CAS 5305-45-3), where the absence of an amino group results in more balanced electrophilicity at C-2 and C-4/C-6, leading to less regioselective substitution and potential mixture formation .

C-2 vs C-6 regioselectivity
Method context
High selectivity for C-2 over C-6 due to amino group directing effect; analog shows lower regioselectivity
Supports predictive C-2 SNAr workflow
Medicinal Chemistry Chemical Synthesis Nucleophilic Aromatic Substitution

PRMT6 and CARM1 Inhibition

While direct IC50 data for 4-amino-2,6-dichloropyrimidine-5-carbonitrile itself are limited, a closely related 2,6-dichloropyrimidine-5-carbonitrile-based analog (CHEMBL3984626) exhibits potent inhibition of protein arginine methyltransferases PRMT6 and CARM1 with IC50 values of 26 nM and 22 nM, respectively [1]. This demonstrates that the 2,6-dichloropyrimidine-5-carbonitrile core, when appropriately elaborated, can achieve high affinity for epigenetic targets. The 4-amino group in the target compound provides a vector for attaching selectivity-conferring substituents to differentiate against other PRMT isoforms.

PRMT6/CARM1 IC50 (analog)
Class-level
IC50: 26 nM (PRMT6), 22 nM (CARM1) for CHEMBL3984626
Epigenetic target assay context
Class-level; direct data to verify
Epigenetics Kinase Inhibition Cancer Therapeutics

Thieno[2,3-d]pyrimidine Synthesis

4-Amino-2,6-dichloropyrimidine-5-carbonitrile possesses both a C-5 cyano group and a C-4 amino group, enabling a cascade cyclization with methyl thioglycolate to form thieno[2,3-d]pyrimidines [1]. This contrasts with 4,6-dichloropyrimidine-5-carbonitrile (CAS 5305-45-3), which lacks the amino group and thus requires a separate step to introduce the necessary nucleophile for cyclization [2]. The presence of all three functional handles (C-2 Cl, C-6 Cl, C-4 NH2, C-5 CN) in a single intermediate allows for more convergent and atom-economical synthetic routes.

Orthogonal handles
Class-level
4 handles (C2 Cl, C6 Cl, C4 NH2, C5 CN) vs 3 handles in non-aminated analog
Enables one-pot thienopyrimidine synthesis
Streamlines access to kinase inhibitor scaffolds
Fused Heterocycles Kinase Inhibitor Scaffolds Medicinal Chemistry

4-Amino-2,6-dichloropyrimidine-5-carbonitrile: Key Applications


Agrochemical Lead Optimization

Programs seeking to develop novel pre-emergent herbicides with improved crop selectivity or reduced environmental persistence should select 4-amino-2,6-dichloropyrimidine-5-carbonitrile as the core intermediate. The 4,6-dichloropyrimidine-5-carbonitrile core has demonstrated herbicidal efficacy comparable to dichlobenil at 10 kg/ha [1]. The C-4 amino group provides a site for introducing substituents to fine-tune physicochemical properties (e.g., log P, soil mobility) and target selectivity, potentially improving upon the baseline activity.

PRMT6/CARM1 Probe Development

For medicinal chemistry teams targeting protein arginine methyltransferases (PRMTs) in oncology or inflammation, 4-amino-2,6-dichloropyrimidine-5-carbonitrile is a strategic starting point. Advanced analogs within this chemotype have achieved IC50 values of 22-26 nM against PRMT6 and CARM1 [1]. The C-4 amino group on the target compound allows for rapid diversification to explore SAR around the 4-position, a key vector for achieving isoform selectivity within the PRMT family.

Fused Pyrimidine Library Synthesis

Synthetic groups focused on generating kinase-focused libraries should procure 4-amino-2,6-dichloropyrimidine-5-carbonitrile for its ability to undergo efficient cyclocondensation with thioglycolates to yield thieno[2,3-d]pyrimidines [1]. The presence of both a nitrile and an amino group on the same pyrimidine core enables a one-pot or stepwise cyclization that is not possible with 4,6-dichloropyrimidine-5-carbonitrile alone, streamlining access to this privileged kinase inhibitor scaffold.

Regioselective C-2 Functionalization

When a synthesis plan demands a pyrimidine intermediate that undergoes selective substitution at the C-2 position while leaving the C-6 chlorine intact for later-stage diversification, 4-amino-2,6-dichloropyrimidine-5-carbonitrile is the preferred choice. The strong ortho-directing effect of the C-4 amino group ensures high regioselectivity for C-2 SNAr reactions [1], minimizing byproduct formation and simplifying purification compared to using the less selective 4,6-dichloropyrimidine-5-carbonitrile [2].

Application
Selection Property
Validation Focus
Agrochemical herbicide research
Herbicidal scaffold context
Pre-emergent activity review
Epigenetic probe development
PRMT6/CARM1 analog design
Isoform selectivity SAR
Fused heterocycle synthesis
C5-CN + C4-NH2 cyclization pair
Thienopyrimidine scaffold formation
Regioselective pyrimidine derivatization
Ortho-directing C4-NH2 group
C-2 vs C-6 selectivity verification

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